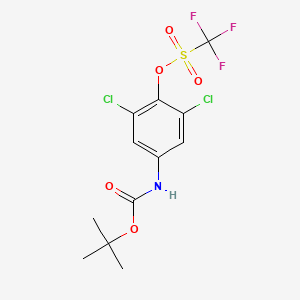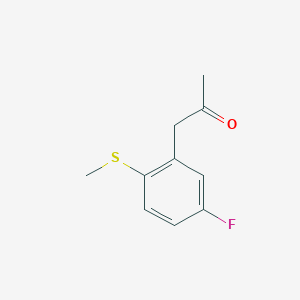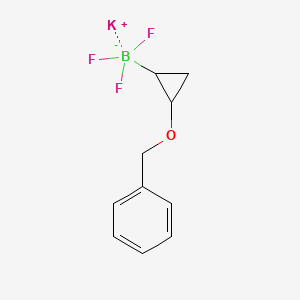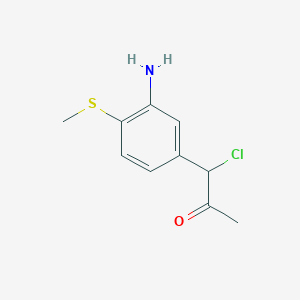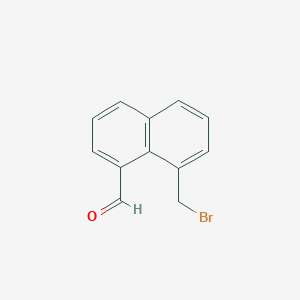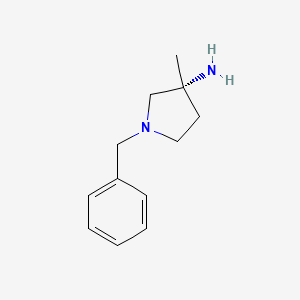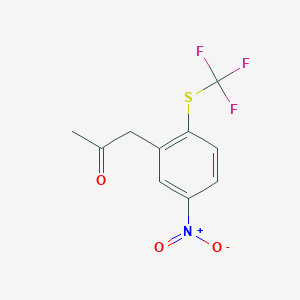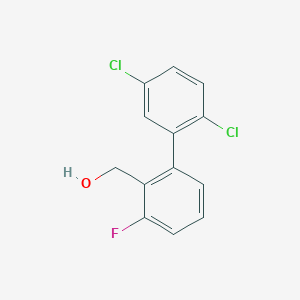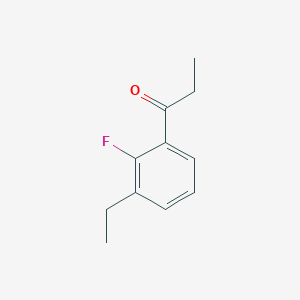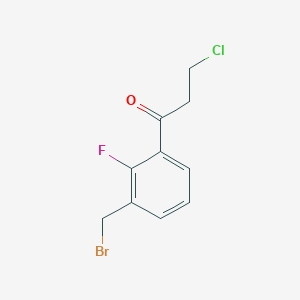
1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by fluorination and chlorination steps. For instance, the bromination can be achieved using bromine (Br2) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under controlled conditions . The fluorination step might involve the use of a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or similar reagents. Finally, the chlorination can be performed using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Elimination Reactions: Under basic conditions, elimination of hydrogen halides can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction can produce alcohols or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one involves its interaction with molecular targets through its halogen atoms and ketone group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its use and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Bromomethylphenyl)-3-chloropropan-1-one
- 1-(2-Fluorophenyl)-3-chloropropan-1-one
- 1-(3-Chlorophenyl)-3-chloropropan-1-one
Uniqueness
1-(3-(Bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one is unique due to the combination of bromine, fluorine, and chlorine atoms in its structure. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C10H9BrClFO |
|---|---|
Molekulargewicht |
279.53 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-2-fluorophenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c11-6-7-2-1-3-8(10(7)13)9(14)4-5-12/h1-3H,4-6H2 |
InChI-Schlüssel |
WBGZBJMOLVVNIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)CCCl)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



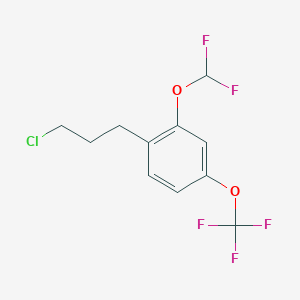
![(R)-1-(Benzo[D][1,3]dioxol-5-YL)ethan-1-amine hcl](/img/structure/B14055876.png)
